molecular formula C16H14N2OS B6583280 3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1235094-44-6

3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6583280
CAS No.: 1235094-44-6
M. Wt: 282.4 g/mol
InChI Key: CANHEYQSQOIMBL-UHFFFAOYSA-N
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Description

3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide is a benzamide derivative characterized by a cyano group at the 3-position of the benzene ring, a cyclopropylamine substituent, and a thiophen-3-ylmethyl group. Its molecular formula is C₁₆H₁₄N₂OS, with a molecular weight of 282.36 g/mol.

Properties

IUPAC Name

3-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-9-12-2-1-3-14(8-12)16(19)18(15-4-5-15)10-13-6-7-20-11-13/h1-3,6-8,11,15H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANHEYQSQOIMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the benzamide core with a thiophen-3-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and thiophene ring are often involved in interactions with the target, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

4-cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide (Q5D)
  • Key Differences: The cyano group is at the 4-position (vs. 3-position in the target compound). The thiophene moiety is substituted at the 2-position (vs. 3-position).
  • Impact :
    • Positional isomerism alters electronic distribution, affecting dipole moments and solubility.
    • Thiophen-2-yl substitution may confer distinct steric and electronic interactions in biological systems compared to thiophen-3-yl .
4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide
  • Key Differences: Replaces the cyclopropyl group with a 1,4-diazepane ring and a trifluoromethylphenyl substituent. Lacks a cyano group.
  • The trifluoromethyl group increases lipophilicity and metabolic stability .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Key Differences :
    • Contains a trifluoromethyl group at the 2-position and an isopropoxy group.
    • Lacks thiophene and cyclopropyl substituents.
  • Impact :
    • Used as a pesticide due to its hydrophobic trifluoromethyl group, which enhances membrane permeability .

Insights :

  • The target compound’s synthesis would likely require amide coupling under reflux or room-temperature conditions, similar to and .
  • Lower yields in diazepane-containing analogs (56%) suggest steric challenges, which may also affect the target compound’s synthesis .

Key Observations :

  • The 3-cyano group in the target compound may enhance hydrogen-bonding interactions compared to Q5D’s 4-cyano isomer.
  • Thiophen-3-yl substitution could improve π-π stacking in receptor binding compared to thiophen-2-yl .
  • Compared to flutolanil, the target compound’s cyclopropyl and thiophene groups may reduce pesticidal activity but enhance selectivity for neurological targets .

Biological Activity

3-Cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyano group, a cyclopropyl moiety, and a thiophene ring. These components contribute to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide is C16_{16}H14_{14}N2_{2}OS, with a molecular weight of 282.4 g/mol. The compound's structure is characterized by:

  • Cyano Group : Enhances binding interactions through hydrogen bonding.
  • Cyclopropyl Moiety : Adds steric hindrance, influencing the compound's interaction with biological targets.
  • Thiophene Ring : Provides π-π interactions, increasing binding affinity to proteins and enzymes.

The biological activity of 3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The cyano group can participate in hydrogen bonding while the thiophene ring enhances π-stacking interactions with target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, potentially affecting processes like lipid metabolism or inflammation.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cellular responses.

Biological Activity and Therapeutic Applications

Research indicates that 3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide exhibits significant biological activity across various assays:

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may possess antitumor properties. For instance, compounds with similar scaffolds have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

CompoundCell Line TestedIC50_{50} (µM)
3-Cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamideA549 (Lung Cancer)5.2
Similar DerivativeHeLa (Cervical Cancer)4.8

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages.

Neuroprotective Effects

There is emerging evidence suggesting that the compound may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide:

  • Study on Antitumor Activity :
    • Researchers synthesized a series of benzamide derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that modifications to the benzamide core significantly affected the IC50_{50} values, highlighting structure-activity relationships (SAR).
  • Inflammation Modulation Study :
    • A study focused on the anti-inflammatory potential showed that certain derivatives could inhibit NF-kB activation in human monocytes, leading to decreased expression of inflammatory markers.

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